2-Phenyl-1h-pyrrole-3-carboxylic acid

Catalog No.
S3040089
CAS No.
807624-15-3
M.F
C11H9NO2
M. Wt
187.198
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-1h-pyrrole-3-carboxylic acid

CAS Number

807624-15-3

Product Name

2-Phenyl-1h-pyrrole-3-carboxylic acid

IUPAC Name

2-phenyl-1H-pyrrole-3-carboxylic acid

Molecular Formula

C11H9NO2

Molecular Weight

187.198

InChI

InChI=1S/C11H9NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7,12H,(H,13,14)

InChI Key

OEUUDKWBUGDTGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=CN2)C(=O)O

solubility

not available

Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry and drug development.

Summary of Application:

2-Phenyl-1H-pyrrole-3-carboxylic acid: serves as a scaffold for designing novel drugs. Researchers explore its derivatives to develop compounds with potential therapeutic effects.

Experimental Procedures:

    Synthesis: The compound can be synthesized using organic chemistry techniques. For example, one study obtained 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide as a single product through cyclization of a glycine-derived enamino amide. High yield and operational simplicity characterize this synthetic procedure.

Results and Outcomes:

Neuropharmacology

Specific Scientific Field: Neuropharmacology.

Summary of Application: Researchers investigate the effects of 2-Phenyl-1H-pyrrole-3-carboxamide derivatives on serotonin type 6 receptors (5-HT6R) for treating cognitive deficits.

Experimental Procedures:
Results and Outcomes:

Anti-Inflammatory and Analgesic Research

Specific Scientific Field: Pharmacology and inflammation research.

Summary of Application: Researchers explore the anti-inflammatory and analgesic properties of 2-Phenyl-1H-pyrrole-3-carboxylic acid derivatives.

Experimental Procedures:
Results and Outcomes:

2-Phenyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound characterized by a pyrrole ring substituted with a phenyl group at the second position and a carboxylic acid functional group at the third position. Its molecular formula is C11H9NO2C_{11}H_{9}NO_{2}, and it features a unique structure that imparts specific chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential applications in drug development and its role as a building block for various organic syntheses.

  • Halogenation: The compound can react with halogenating agents such as bromine or iodine, leading to the introduction of halogen atoms onto the pyrrole ring .
  • Acylation: It can undergo acylation reactions with acyl chlorides or anhydrides in the presence of bases, forming amides .
  • Amination: The compound can be aminated using suitable reagents to introduce amino groups at various positions on the pyrrole ring .
  • Reduction: Reduction reactions can convert carbonyl groups to corresponding alcohols, enhancing its functional diversity .
  • Oxidation: Oxidative processes can yield derivatives such as pyrrole N-oxides or aldehydes .
  • Cross-Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Heck reactions, which are useful for synthesizing biaryl compounds .

Research indicates that 2-Phenyl-1H-pyrrole-3-carboxylic acid exhibits significant biological activity, particularly as a scaffold for developing new pharmaceuticals. It has been studied for its potential interactions with serotonin receptors, specifically 5-HT6 receptors, showing promise in modulating neurochemical pathways . Its derivatives have also been explored for their anti-inflammatory and antimicrobial properties, enhancing its relevance in medicinal chemistry.

The synthesis of 2-Phenyl-1H-pyrrole-3-carboxylic acid can be achieved through various methods:

  • Continuous Flow Synthesis: A recent method involves the one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and α-bromoketones. This method allows for efficient production with high yields by utilizing in situ hydrolysis of tert-butyl esters to form the desired carboxylic acid .
  • Conventional Synthesis: Traditional methods may involve multi-step processes that include reactions such as aza-Baylis-Hillman reactions followed by ring-closing metathesis and saponification to yield the carboxylic acid .

2-Phenyl-1H-pyrrole-3-carboxylic acid finds applications in several fields:

  • Pharmaceutical Development: It serves as a precursor for synthesizing various bioactive compounds, particularly those targeting neurotransmitter systems.
  • Organic Synthesis: The compound is used as a building block in organic synthesis due to its reactivity and ability to undergo diverse transformations.
  • Material Science: Its derivatives may also find use in developing novel materials with specific electronic or optical properties.

Studies on 2-Phenyl-1H-pyrrole-3-carboxylic acid have focused on its interactions with biological targets. For instance, modifications to the phenyl group or the carboxylic acid moiety have been explored to enhance binding affinity and selectivity towards serotonin receptors. The introduction of substituents like fluorine has been shown to affect both pharmacokinetic properties and receptor affinity, indicating the importance of structural modifications in drug design .

Several compounds share structural similarities with 2-Phenyl-1H-pyrrole-3-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarityUnique Aspects
5-Phenyl-1H-pyrrole-2-carboxylic acidPyrrole ring with phenyl and carboxylic acidHigh (0.95)Different positioning of carboxylic group
5-(4-tert-butylphenyl)-1H-pyrrole-2-carboxylic acidSubstituted phenyl groupModerate (0.92)tert-butyl substitution affects lipophilicity
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acidNaphthalene substitutionHigh (0.95)Larger aromatic system may influence biological activity
5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acidFluorinated phenyl groupModerate (0.90)Fluorine substitution enhances receptor binding

The unique positioning of the carboxylic acid group at the third position distinguishes 2-Phenyl-1H-pyrrole-3-carboxylic acid from other similar compounds, impacting its reactivity and biological profile.

XLogP3

1.9

Dates

Last modified: 04-14-2024

Explore Compound Types